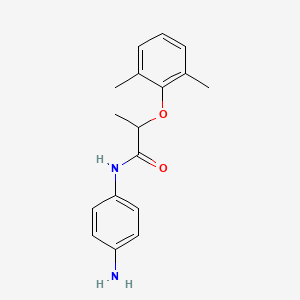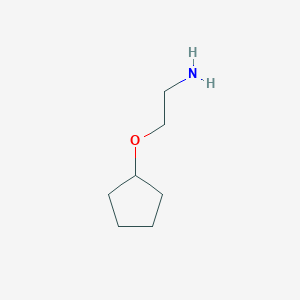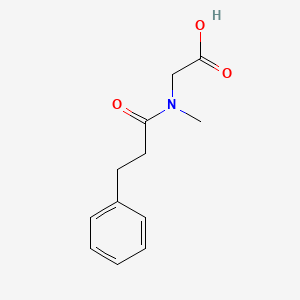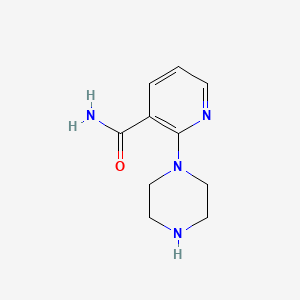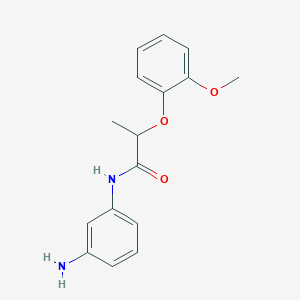
N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antioxidant and Anticancer Activity Analysis
The research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has shown promising results in terms of antioxidant and anticancer activities. These derivatives, which include a variety of moieties such as semicarbazide and thiosemicarbazide, have been synthesized and their molecular structures confirmed through spectroscopy and mass spectrometry. Notably, certain compounds exhibited antioxidant activity surpassing that of ascorbic acid, and displayed cytotoxic effects against human glioblastoma and breast cancer cell lines, with one compound being particularly potent against glioblastoma U-87 cells .
Synthesis and Structure-Activity Relationship of Isoxazole Derivatives
Isoxazole derivatives have been synthesized and evaluated for their muscle relaxant and anticonvulsant activities. The study focused on N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, identifying compounds with high potency. One derivative, in particular, showed selective muscle relaxant and anticonvulsant activities. The research also explored the structure-activity relationship, revealing a correlation between hydrophobicity and muscle relaxant activity .
Synthesis and Biological Activity of a Halogenated Hydrocarbon Amination Product
A halogenated hydrocarbon amination reaction led to the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide. The compound's structure was confirmed through various analytical methods and X-ray diffraction. The crystal structure analysis revealed weak hydrogen bonds contributing to a three-dimensional structure. Additionally, the compound showed anti-Mycobacterium phlei activity, indicating potential biological applications .
Synthesis and Characterization of N-(p-Hydroxyphenyl)methacrylamide
N-(p-Hydroxyphenyl)methacrylamide was synthesized with a high yield by reacting methacryloyl chloride with p-aminophenol. The study discussed the separation and purification methods and explored the factors influencing the synthesis. The final product was characterized and verified through FT-IR, NMR, MS spectra, and elemental analysis, ensuring the accuracy of the synthesis process .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide derivatives have been studied for their potential as antimicrobial agents. For instance, certain derivatives demonstrated significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Chymotrypsin Inhibitory Activity
Derivatives of N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide have shown chymotrypsin inhibitory activity. This was observed in compounds isolated from Jolyna laminarioides, which also exhibited activity against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Prostate Cancer Imaging
In the field of medical imaging, N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide derivatives have been used in the synthesis of radioligands for positron emission tomography (PET), specifically targeting the androgen receptor for prostate cancer imaging (Gao et al., 2011).
Antioxidant and Anticancer Activity
Some derivatives have been explored for their antioxidant and anticancer properties. They exhibited significant activity against certain cancer cell lines, indicating potential use in cancer treatment (Tumosienė et al., 2020).
Muscle Relaxant and Anticonvulsant Activities
There is research on the muscle relaxant and anticonvulsant activities of N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide derivatives, which could be relevant for the development of new therapeutic agents (Tatee et al., 1986).
Pharmacokinetics and Metabolism
Studies have been conducted on the pharmacokinetics and metabolism of selective androgen receptor modulators, including N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide derivatives, in preclinical models. This research is crucial for understanding the properties of these compounds in the context of androgen-dependent diseases (Wu et al., 2006).
Antimalarial Potency
Derivatives have also been identified with promising activity against Plasmodium falciparum, suggesting potential applications in antimalarial treatments (Norcross et al., 2019).
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)-2-(2-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(21-15-9-4-3-8-14(15)20-2)16(19)18-13-7-5-6-12(17)10-13/h3-11H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGRQBTZQHVUJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

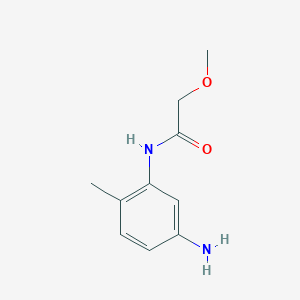
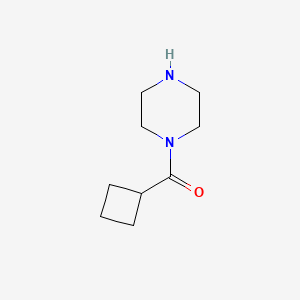
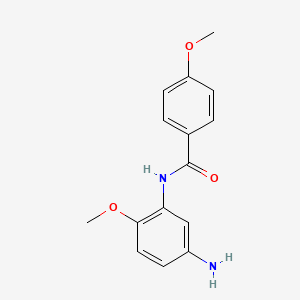
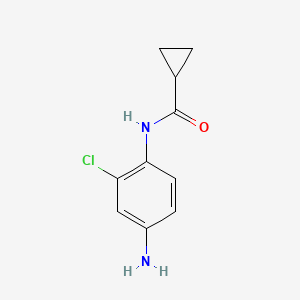
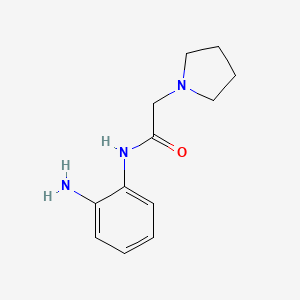
![[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1355862.png)
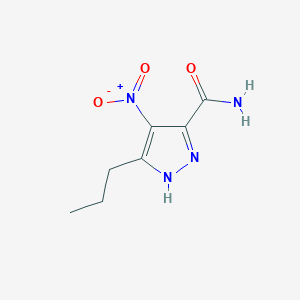
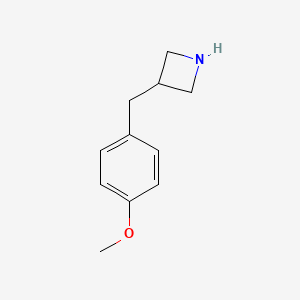
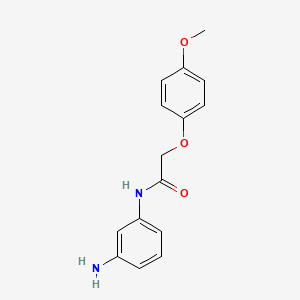
![3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1355881.png)
